

Unedone: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Unedone*

Cat. No.: *B593504*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unedone, a sesquiterpenoid first identified in the nectar of *Arbutus unedo* (the strawberry tree) and subsequently found in honey derived from it, has garnered interest for its unique chemical structure and potential biological activities. This document provides a detailed technical overview of **Unedone**, consolidating available data on its chemical properties, spectroscopic profile, and biological context. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Unedone is a sesquiterpenoid characterized by a unique spirocyclic core. Its systematic IUPAC name is 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one.^[1] The molecular formula of **Unedone** is $C_{13}H_{20}O_4$, corresponding to a molecular weight of 240.29 g/mol.^[1]

Table 1: Chemical and Physical Properties of **Unedone**

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₀ O ₄	PubChem[1]
IUPAC Name	2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one	PubChem[1]
CAS Number	1199815-09-2	MedChemExpress, PubChem[1][2]
Molecular Weight	240.29 g/mol	PubChem[1]
Appearance	Not specified in literature	-
Solubility	Not specified in literature	-

Spectroscopic Data

The definitive structural elucidation of **Unedone** was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Diode-Array Detection and Tandem Mass Spectrometry (HPLC-DAD-MS/MS), and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.[3] While the complete raw spectral data is found in the primary literature, this section summarizes the key expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complex spirocyclic structure of **Unedone** with multiple stereocenters results in a detailed NMR spectrum. Key expected resonances are outlined below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **Unedone**

Position	Predicted ¹³ C Shift (ppm)	Predicted ¹ H Shift (ppm) and Multiplicity	Key HMBC Correlations	Key COSY Correlations
C-1	Spiro carbon, ~70-80	-	-	-
C-2	~70-75	d, ~3.5-3.8	H-3', H-1', H-3	H-1'
C-3	~40-45	CH ₂ , m, ~2.0-2.5	H-2, H-4, H-5	H-2, H-4
C-4	Quaternary, ~35-40	-	H-3, H-5, CH ₃ -14, CH ₃ -15	-
C-5	~125-130	d, ~5.8-6.0	H-4, H-7, CH ₃ -13	H-7
C-6	Carbonyl, ~195-205	-	-	-
C-7	~150-155	s, ~1.8-2.0 (CH ₃ -13)	H-5, CH ₃ -13	H-5
C-8	Quaternary, ~55-60	-	CH ₃ -13, H-5	-
C-1'	~75-80	dd, ~3.8-4.1	H-2, H-2'	H-2, H-2'
C-2'	~70-75	m, ~3.4-3.7	H-1', H-3'	H-1', H-3'
C-3'	~15-20	d, ~1.1-1.3	H-1', H-2'	H-2'
CH ₃ -13	~10-15	s, ~1.8-2.0	C-7, C-8, C-6	-
CH ₃ -14/15	~25-30	s, ~1.0-1.2	C-4, C-3, C-5	-

Note: These are predicted values based on the known structure and typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Unedone** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands for **Unedone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad, Strong	O-H stretching (from diol)
~2960	Medium-Strong	C-H stretching (aliphatic)
~1680	Strong	C=O stretching (α,β -unsaturated ketone)
~1620	Medium	C=C stretching
~1250	Medium-Strong	C-O stretching (epoxide and alcohol)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of **Unedone**. The fragmentation pattern in MS/MS experiments provides further structural information.

Table 4: Expected Mass Spectrometry Data for **Unedone**

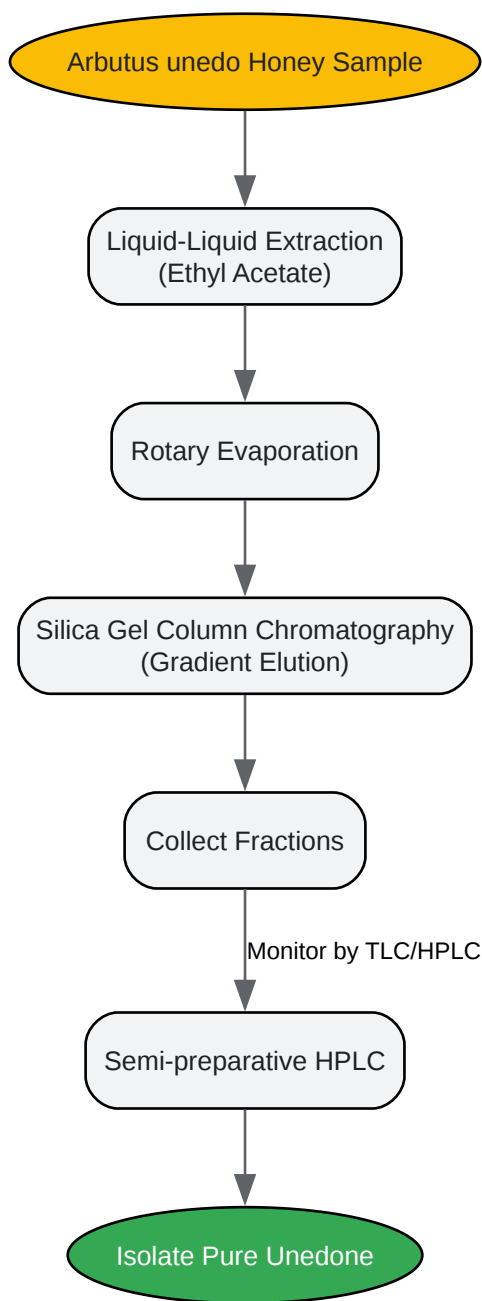
Ion	m/z (Calculated)	Fragmentation Pathway
[M+H] ⁺	241.1434	-
[M+Na] ⁺	263.1254	-
[M-H ₂ O+H] ⁺	223.1329	Loss of water from the diol
[M-C ₃ H ₇ O ₂ +H] ⁺	165.0910	Cleavage of the dihydroxypropyl side chain

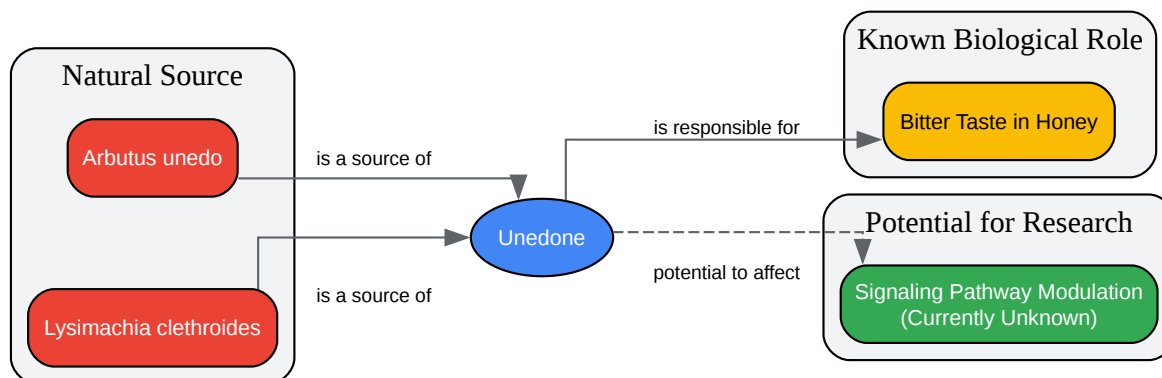
Experimental Protocols

Isolation of Unedone from Arbutus unedo Honey

The following is a generalized protocol based on the methodology described by Tuberoso et al. (2010).[\[3\]](#)

Workflow for the Isolation of **Unedone**





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unedone | C₁₃H₂₀O₄ | CID 131845506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Floral markers of strawberry tree (Arbutus unedo L.) honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unedone: A Comprehensive Technical Dossier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593504#what-is-the-chemical-structure-of-unedone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com